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Executive Summary: G protein-coupled receptor 35 (GPR35) is an orphan receptor
increasingly recognized for its significant role in metabolic homeostasis. Expressed in key
metabolic tissues including the gastrointestinal tract, adipose tissue, and immune cells, GPR35
is implicated in the regulation of both glucose and lipid metabolism. Preclinical evidence
demonstrates that modulation of GPR35 activity can impact body weight, glucose tolerance,
and inflammatory responses associated with metabolic dysfunction. This technical guide
provides an in-depth overview of GPR35 signaling, its function in metabolic health, and its
potential as a therapeutic target for conditions such as obesity, type 2 diabetes, and
nonalcoholic fatty liver disease. Detailed experimental protocols and quantitative data from key
studies are presented to support researchers and drug development professionals in this
emerging field.

Introduction to GPR35

Initially identified in 1998, G protein-coupled receptor 35 (GPR35) has remained an "orphan”
receptor for many years due to the lack of definitively identified endogenous ligands with high
potency. However, a growing body of research has begun to elucidate its physiological
functions, particularly in the context of inflammation and metabolic diseases. GPR35 is a class
A rhodopsin-like GPCR and is expressed in various tissues critical to metabolic regulation.[1]
Its role as a potential integration node for inflammatory and metabolic signals makes it a
compelling target for therapeutic intervention in metabolic syndrome.[2]

Tissue Expression Profile of GPR35
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GPR35 exhibits a distinct expression pattern in tissues and cells that are central to metabolic
control. Quantitative analysis reveals significant expression in the gastrointestinal tract,
particularly the small intestine and colon, as well as in immune cells.[3] Lower but notable
expression is also found in adipose tissue and the pancreas.[4]
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Colon High Human / Mouse gRT-PCR [5]

) ) Northern Blot /
Small Intestine High Human / Rat
qRT-PCR

Pancreas Moderate Human RT-PCR [4]
Adipose Tissue Low to Moderate  Human / Mouse gRT-PCR [6]
Liver Low Mouse gRT-PCR [5]
Immune Cells
(Monocytes, T- High Human gRT-PCR
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This table synthesizes data from multiple sources; direct quantitative comparison between
studies may be limited by differing methodologies.

GPR35 Signaling Pathways

GPR35 activation initiates a complex network of intracellular signaling cascades through
coupling to multiple G protein families and through G protein-independent pathways involving
B-arrestins. The predominant signaling pathways implicated in its metabolic functions are
through Gai/o, Gal2/13, and B-arrestin-2.[1][3]

G Protein-Dependent Signaling

o Gai/o Pathway: Coupling to Gai/o proteins leads to the inhibition of adenylyl cyclase,
resulting in decreased intracellular cyclic AMP (CAMP) levels. This can modulate the activity
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of downstream effectors like Protein Kinase A (PKA) and influence cellular metabolic
processes.[3]

o G012/13 Pathway: Activation of Gal12/13 proteins engages Rho GTPases, particularly RhoA.
This pathway is primarily associated with the regulation of the actin cytoskeleton, cell shape,
and motility, but also plays a role in metabolic signaling.[3]

B-Arrestin-Mediated Signaling

Upon agonist binding, GPR35 can recruit 3-arrestin-2. This interaction not only mediates
receptor desensitization and internalization but also acts as a scaffold for other signaling
proteins, leading to the activation of pathways such as the mitogen-activated protein kinase
(MAPK) cascade, including ERK1/2.[1][3] This G protein-independent signaling arm adds
another layer of complexity to GPR35's function and offers opportunities for the development of
biased agonists.

Below is a diagram illustrating the primary signaling pathways activated by GPR35.
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Need Custom Synthesis?

Email: info@benchchem.com or Request Quote Online.

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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 To cite this document: BenchChem. [GPR35: A Novel Therapeutic Target in Metabolic
Disorders - A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15144060#gpr35-as-a-therapeutic-target-in-
metabolic-disorders]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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